4-Chloro-1-methoxypentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

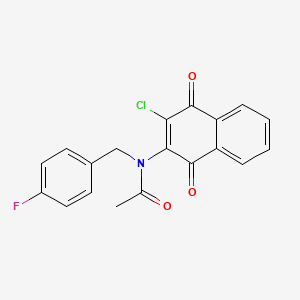

4-Chloro-1-methoxypentane is a chemical compound with the molecular formula C6H13ClO . It has an average mass of 136.620 Da and a monoisotopic mass of 136.065491 Da .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-methoxypentane consists of a six-carbon chain (pentane) with a chlorine atom attached to the fourth carbon and a methoxy group (-OCH3) attached to the first carbon .Physical And Chemical Properties Analysis

4-Chloro-1-methoxypentane has a predicted boiling point of 150.9±23.0 °C and a predicted density of 0.937±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Thermophysical Property Research

4-Chloro-1-methoxypentane is utilized in the study of thermophysical properties, which are critical for the design of chemical processes and the development of various materials. The data on properties like boiling temperature, critical temperature, and density are essential for engineers and scientists to understand the behavior of this compound under different conditions .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the production of more complex molecules. Its reactivity with various organic and inorganic compounds allows for the creation of a wide range of derivatives, which can be used in further chemical reactions or as final products in pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 4-Chloro-1-methoxypentane can be employed as an internal standard. This is particularly useful in techniques like gas chromatography-mass spectrometry (GC-MS) to ensure the accuracy and consistency of the analysis of genotoxic impurities in active pharmaceutical ingredients .

Material Science

The compound’s thermodynamic data contribute to material science, especially in the development of new polymeric materials. Understanding the interaction of 4-Chloro-1-methoxypentane with other substances can lead to innovations in material properties such as durability, flexibility, and resistance to various environmental factors .

Biochemistry Research

In biochemistry, the compound can be used to study enzyme-substrate interactions, particularly with enzymes that have a methoxy or chloro group in their active site. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Environmental Science

4-Chloro-1-methoxypentane’s properties make it a candidate for environmental science research, where it could be used to model the behavior of similar compounds in the environment. This includes studies on volatility, solubility, and degradation pathways, which are important for assessing environmental impact and for the development of remediation strategies .

Pharmaceutical Development

The compound’s role in the synthesis of pharmaceuticals is significant. It can be used to create medicinal compounds with specific desired effects, such as analgesics or anti-inflammatory agents. Its reactivity allows for the introduction of various functional groups that can alter the biological activity of the resulting compounds .

Educational Purposes

Lastly, 4-Chloro-1-methoxypentane is used in educational settings to demonstrate various chemical concepts. Its clear and predictable reactions make it an excellent teaching tool for illustrating principles of organic chemistry and reaction mechanisms to students .

Eigenschaften

IUPAC Name |

4-chloro-1-methoxypentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-6(7)4-3-5-8-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCNEHJSBTZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methoxypentane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2880846.png)

![N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]](/img/structure/B2880847.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2880849.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2880850.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)